N-Methyloxetan-3-amine hydrochloride
Description
Historical Trajectory and Contemporary Significance of Oxetane (B1205548) Architectures in Chemical Synthesis and Discovery
The study of oxetanes, four-membered rings containing one oxygen atom, dates back to the 1870s with the first synthesis of the parent, unsubstituted oxetane. nih.gov For many years, these structures were relatively underexplored due to challenges associated with their synthesis and a perception of instability. However, the discovery of the potent anti-cancer agent Paclitaxel (B517696) (Taxol), a natural product featuring a prominent oxetane ring, catalyzed a surge of interest in this heterocyclic system. wikipedia.orgresearchgate.net
The contemporary significance of oxetanes in chemical research, especially in medicinal chemistry, is largely attributed to their function as bioisosteres. acs.org A bioisostere is a chemical substituent that can replace another group within a biologically active molecule without significantly altering its essential biological activity. Oxetanes have proven to be particularly effective as stable, polar replacements for commonly used functional groups like gem-dimethyl and carbonyl moieties. nih.govbeilstein-journals.org
Key advantages of incorporating an oxetane ring include:
Improved Metabolic Stability : Unlike carbonyl groups, which are susceptible to metabolic reduction, or gem-dimethyl groups, which can undergo oxidation, the oxetane ring is generally more resistant to metabolic degradation. nih.gov
Reduced Lipophilicity : Replacing a lipophilic gem-dimethyl group with a more polar oxetane can lower a compound's lipophilicity, potentially leading to improved pharmacokinetic properties. nih.gov
Three-Dimensional Scaffolding : The puckered, rigid structure of the oxetane ring provides a defined three-dimensional vector for substituents, allowing for precise spatial orientation when designing molecules to interact with biological targets. illinois.edu
These favorable characteristics have established 3-substituted oxetanes as highly attractive structural motifs in modern drug design. nih.gov The development of new synthetic methodologies has also made a wider variety of oxetane-containing building blocks accessible, further fueling their adoption in discovery programs. acs.orgrsc.org
Table 1: Comparison of Oxetane with Bioisosteric Groups
| Feature | gem-Dimethyl Group | Carbonyl Group | 3-Substituted Oxetane |
|---|---|---|---|
| Polarity | Low | High | High |
| Metabolic Stability | Susceptible to oxidation | Susceptible to reduction | Generally high |
| H-Bond Acceptor | No | Yes | Yes |
| Structural Rigidity | Flexible Rotation | Planar | Rigid, Puckered |
Positioning N-Methyloxetan-3-amine Hydrochloride within the Landscape of Advanced Heterocyclic Chemistry Research
This compound (CAS: 1799412-41-1) is a specific example of a functionalized oxetane building block designed for use in synthetic chemistry. chemdad.com Its structure combines three key chemical features that define its role in advanced heterocyclic chemistry research: the oxetane ring, a secondary amine, and a hydrochloride salt form.
The Oxetane-3-amine Core : The oxetan-3-amine scaffold is a valuable component for building larger, more complex molecules. Amines are among the most common functional groups found in pharmaceuticals, serving as crucial connection points or as key participants in interactions with biological targets. numberanalytics.com The combination of the amine with the oxetane ring creates a compact, rigid scaffold with desirable physicochemical properties. researchgate.net Oxetane-amines, in particular, are explored as bioisosteres for amides, a strategy used to fine-tune pharmacokinetic properties and circumvent metabolic liabilities associated with the amide bond. nih.gov
The N-Methyl Group : The presence of a methyl group on the nitrogen atom (N-methylation) further refines the compound's properties. This modification can influence the amine's basicity, steric profile, and potential for hydrogen bonding, allowing chemists to systematically modulate the characteristics of the final molecule.
The Hydrochloride Salt : In its solid form, N-Methyloxetan-3-amine is supplied as a hydrochloride salt. This is a common and critical practice in chemical and pharmaceutical science. chemicalbook.comchemicalbook.com Converting a free amine to its hydrochloride salt typically enhances its stability, increases its water solubility, and improves its handling characteristics by rendering it as a crystalline solid. chemicalbook.com This salt form makes the compound more practical for storage and for use in subsequent chemical reactions, particularly in aqueous or protic solvents.
Therefore, this compound is not typically an end-product but rather a specialized building block. It provides a ready-to-use fragment that incorporates the beneficial properties of the oxetane ring, positioned for integration into larger molecular frameworks through its reactive amine handle.
Table 2: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1799412-41-1 |
| Molecular Formula | C4H10ClNO |
| Molecular Weight | 123.58 g/mol |
| Key Functional Groups | Oxetane, Secondary Amine, Hydrochloride Salt |
| Primary Role | Synthetic Building Block |
Interdisciplinary Research Foci Driving Innovations with Oxetane Systems
The unique reactivity and structural characteristics of oxetanes have propelled their use across multiple scientific disciplines, leading to significant innovations.
Polymer Science : The significant ring strain of oxetanes (approximately 25.5 kcal/mol) makes them susceptible to ring-opening polymerization, particularly cationic ring-opening polymerization (CROP). nih.govresearchgate.net This reactivity allows for the synthesis of polyethers (polyoxetanes) with tailored properties. Research in this area focuses on photoinitiated cationic polymerization, where light is used to trigger the polymerization process, finding applications in coatings, adhesives, and 3D printing resins. researchgate.net
Synthetic Organic Chemistry : Beyond their role as stable motifs, oxetanes serve as versatile synthetic intermediates. The strained four-membered ring can be selectively opened by various nucleophiles under acidic conditions to yield functionalized 1,3-diols and other valuable structures that are otherwise challenging to prepare. wikipedia.orgacs.org This dual nature—stable under some conditions and reactively useful under others—makes them powerful tools for constructing complex molecular architectures. acs.org
Table 3: Interdisciplinary Applications of Oxetane Systems
| Research Field | Application of Oxetane | Driving Principle |
|---|---|---|
| Medicinal Chemistry | Incorporation into drug candidates | Bioisosterism, improved physicochemical and pharmacokinetic properties |
| Polymer Science | Monomers for polymerization | Cationic ring-opening polymerization driven by ring strain |
| Organic Synthesis | Reactive intermediates | Strain-release-driven ring-opening reactions to form new structures |
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-methyloxetan-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c1-5-4-2-6-3-4;/h4-5H,2-3H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVBKSMKFQINSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1COC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1799412-41-1 | |
| Record name | 3-Oxetanamine, N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1799412-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanistic Investigations and Reactivity Studies of Oxetane Containing Structures
Comprehensive Analysis of Oxetane (B1205548) Ring-Opening Processes
The high ring strain of the oxetane moiety makes it susceptible to ring-opening reactions, which are typically initiated by electrophilic activation of the ring oxygen followed by nucleophilic attack.
Nucleophilic Ring-Opening Pathways and Selectivity
In principle, N-Methyloxetan-3-amine hydrochloride could undergo intermolecular or intramolecular nucleophilic ring-opening. The protonated amine group in the hydrochloride salt would likely render the nitrogen non-nucleophilic. However, under basic conditions, the deprotonated secondary amine could potentially act as an intramolecular nucleophile, though this is generally disfavored for 3-aminooxetanes due to the high energy barrier for the formation of a strained bicyclic system.
External nucleophiles are expected to attack one of the methylene (B1212753) carbons of the oxetane ring. The regioselectivity of this attack would be influenced by both steric and electronic factors. Generally, nucleophilic attack on 3-substituted oxetanes can be directed to either the C2 or C4 position.
Acid-Mediated Ring Stability and Degradation Profiles
The stability of the oxetane ring is significantly influenced by the pH of the medium. In the presence of strong acids, the ether oxygen of the oxetane ring can be protonated, which activates the ring towards nucleophilic attack and potential degradation. For this compound, the presence of the hydrochloride salt itself implies a degree of stability in mildly acidic conditions. However, stronger acidic conditions could lead to ring-opening, potentially initiated by the chloride counter-ion or other nucleophiles present in the reaction medium. Studies on other 3,3-disubstituted oxetanes have shown that they are generally more stable than other substitution patterns, but the presence of an internal nucleophile like an amine can facilitate ring-opening under acidic conditions. acs.org
Cascade and Tandem Reactions Involving Oxetane Ring Opening
While no specific cascade or tandem reactions involving the ring-opening of this compound have been reported, the bifunctional nature of the molecule (oxetane and amine) presents theoretical possibilities for such transformations. For instance, an initial ring-opening could be followed by a subsequent reaction involving the amine functionality, leading to the formation of more complex molecular architectures. Research on 3-aminooxetanes has shown their utility in intermolecular annulation reactions, highlighting the potential for this class of compounds to participate in complex transformations. nih.gov
Ring-Expansion Transformations to Form Larger Heterocyclic Systems
Ring-expansion reactions of oxetanes to form larger heterocyclic systems such as tetrahydrofurans or tetrahydropyrans are known transformations. These reactions can be mediated by various reagents and reaction conditions. For this compound, such transformations would likely require specific reagents that can promote the insertion of atoms into the oxetane ring. However, no specific studies detailing such ring-expansion reactions for this compound are available.
Electronic and Steric Effects Governing Oxetane Reactivity
The reactivity of the oxetane ring in this compound would be governed by a combination of electronic and steric effects. The electron-withdrawing inductive effect of the protonated amino group could influence the electron density of the oxetane ring, potentially affecting its susceptibility to nucleophilic attack. Sterically, the methyl group and the amino group at the 3-position would hinder the approach of nucleophiles to the ring carbons, potentially influencing the rate and regioselectivity of ring-opening reactions.
Kinetic and Thermodynamic Characterization of Oxetane Transformations
A thorough understanding of the reactivity of this compound would require kinetic and thermodynamic studies of its transformations. Such studies would provide valuable data on reaction rates, activation energies, and the relative stabilities of reactants, intermediates, and products. At present, there is no published data on the kinetic and thermodynamic parameters for the reactions of this compound.
Computational Chemistry and Theoretical Studies of N Methyloxetan 3 Amine Hydrochloride and Oxetane Systems
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. northwestern.edu For oxetane (B1205548) systems, methods like Density Functional Theory (DFT) and ab initio calculations are employed to optimize molecular geometry and elucidate electronic properties. rsc.org
Molecular Geometry: Calculations for the parent oxetane ring reveal a structure that is not perfectly planar. beilstein-journals.org X-ray analysis has determined specific bond lengths and angles, which serve as a benchmark for computational models. beilstein-journals.org For N-Methyloxetan-3-amine hydrochloride, theoretical calculations would focus on determining parameters such as C-O and C-C bond lengths, C-O-C, C-C-O, and C-C-C bond angles, and the dihedral angles that define the ring's conformation. The protonation of the amine group introduces electrostatic interactions that significantly influence the geometry of the substituents relative to the ring.
Below is a table representing typical data obtained from quantum chemical calculations for the parent oxetane molecule, which provides a baseline for understanding substituted systems.
| Property | Description | Representative Value (Oxetane) |
| C-O Bond Length | The distance between the carbon and oxygen atoms in the ring. | 1.46 Å acs.org |
| C-C Bond Length | The distance between the carbon atoms in the ring. | 1.53 Å acs.org |
| C-O-C Bond Angle | The angle formed by the two C-O bonds. | 90.2° acs.org |
| C-C-O Bond Angle | The angle within the ring involving one oxygen and two carbons. | 92.0° acs.org |
| C-C-C Bond Angle | The angle formed by the three carbon atoms. | 84.8° acs.org |
| Ionization Energy | The energy required to remove an electron from the molecule. | 9.65 eV aip.org |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -9.387 eV aip.org |
Note: Values are based on the unsubstituted oxetane ring and may vary for this compound due to substituent effects.
Conformational Analysis and Dynamics of the Oxetane Ring Puckering
The parent oxetane ring has a small puckering angle of approximately 8.7° at 140 K. beilstein-journals.org The introduction of substituents, as in this compound, leads to increased steric and eclipsing interactions, which typically results in a more pronounced pucker. acs.orgmdpi.com Computational methods, such as molecular dynamics simulations, can model the energy landscape of the ring, identifying the most stable puckered conformations and the energy barriers between them. researchgate.net This dynamic behavior is crucial, as the conformational preferences of the ring can "lock" the orientation of its substituents, which is a recognized feature in drug design. acs.org The analysis of ring conformations is often described using Cremer & Pople parameters, which provide a quantitative measure of the puckering amplitude and phase. researchgate.net For the this compound, the puckering would be influenced by the steric bulk of the methyl group and the protonated amine, as well as potential intramolecular hydrogen bonding.
Prediction of Reactivity via Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry for predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The interaction between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile) is central to many chemical reactions. wikipedia.orgyoutube.com
HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons, defining its nucleophilicity or basicity. youtube.comresearchgate.net In this compound, the HOMO would likely have significant contributions from the lone pairs of the oxygen atom and the nitrogen atom of the amine group, indicating these sites as probable centers for reaction with electrophiles.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's ability to accept electrons, defining its electrophilicity. youtube.comresearchgate.net The location of the LUMO can indicate the most likely site for nucleophilic attack. For oxetanes, the strained C-O bonds can be susceptible to ring-opening reactions, and the LUMO's characteristics would provide insight into this reactivity.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of molecular stability and reactivity. numberanalytics.comresearchgate.net A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com
Computational software can calculate and visualize these frontier orbitals, allowing chemists to predict how this compound might react with other chemical species. pku.edu.cn
| Orbital | Role in Reactivity | Predicted Location of High Density |
| HOMO | Electron Donor (Nucleophilicity/Basicity) | Oxygen and Nitrogen atoms |
| LUMO | Electron Acceptor (Electrophilicity) | Carbon atoms adjacent to the ring oxygen |
Computational Modeling of Substituent Effects on Oxetane Stability and Reactivity
The substituents on the oxetane ring play a critical role in modulating its chemical properties. Computational models are extensively used to study these effects systematically.
Stability: The stability of the oxetane ring can be influenced by its substitution pattern. For instance, 3,3-disubstituted oxetanes, a category that includes the parent amine of the title compound (3-amino-3-methyloxetane), are generally more stable. nih.gov This increased stability is partly due to steric hindrance, where the substituents block the trajectory of an incoming nucleophile that would otherwise lead to ring-opening. nih.gov Computational studies can quantify this stabilizing effect by calculating the ring-strain energy and the activation barriers for decomposition pathways.
Reactivity and Physicochemical Properties: Substituents also have a profound impact on physicochemical properties. A key application of oxetanes in medicinal chemistry is to modify properties like solubility, lipophilicity, and metabolic stability. acs.org The introduction of an oxetane can attenuate the basicity (pKa) of nearby amine groups, a feature that is highly relevant for this compound. nih.gov Computational models can predict these changes in pKa, helping to fine-tune the properties of drug candidates. Furthermore, replacing a gem-dimethyl group with an oxetane ring can improve metabolic stability and aqueous solubility, effects that can be rationalized through computational analysis of the molecule's electronic and steric properties. beilstein-journals.orgnih.gov
In Silico Approaches for Predicting Intermolecular Interactions
In silico methods are computational techniques used to predict how a molecule like this compound will interact with other molecules, particularly biological targets such as proteins. nih.gov These approaches are vital in drug discovery for screening potential drug candidates and understanding their mechanism of action. researchgate.net
Molecular Docking: This is a primary in silico tool where the molecule of interest (the ligand) is placed into the binding site of a target protein. researchgate.net Algorithms then calculate the most likely binding pose and estimate the binding affinity. For this compound, docking studies could predict its interactions with a specific enzyme or receptor. The model would highlight key interactions, such as hydrogen bonds formed by the protonated amine or the oxetane oxygen, and hydrophobic interactions involving the methyl group. nih.gov The oxetane's ability to act as a strong hydrogen bond acceptor is a crucial feature in these interactions. mdpi.com
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, charged groups, hydrophobic centers) necessary for biological activity. A pharmacophore model could be developed based on the structure of this compound to search for other molecules with similar interaction potential. nih.gov
These computational approaches provide a hypothesis-driven framework to understand and predict the behavior of this compound, guiding further experimental investigation. nih.gov
Applications of N Methyloxetan 3 Amine Hydrochloride and Oxetane Derivatives in Advanced Organic Synthesis
Utilization as Versatile Building Blocks for Complex Molecular Architectures
Oxetane (B1205548) derivatives are increasingly utilized as versatile building blocks in the synthesis of complex molecules, particularly in the realm of medicinal chemistry and drug discovery. bldpharm.com The incorporation of an oxetane ring can profoundly influence a molecule's properties, making it a valuable substituent for fine-tuning biological activity and pharmacokinetic profiles. bldpharm.comacs.org
The value of oxetanes as building blocks is derived from several key attributes:
Three-Dimensionality: The puckered, non-planar structure of the oxetane ring introduces a significant degree of three-dimensionality into otherwise flat molecules. acs.org This is a highly desirable feature in modern drug design, as increased sp³ character is often correlated with improved target selectivity and better pharmacokinetic properties.
Physicochemical Modulation: Oxetanes can act as bioisosteres for more common functional groups like gem-dimethyl or carbonyl groups. nih.gov This substitution can lead to dramatic improvements in aqueous solubility, a critical factor for drug efficacy, while also potentially enhancing metabolic stability. acs.orgmdpi.com For instance, replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000. mdpi.com
Polarity and Hydrogen Bonding: The ether oxygen in the oxetane ring is a hydrogen bond acceptor, which can facilitate interactions with biological targets. connectjournals.com The ring's inherent polarity can also be leveraged to reduce the lipophilicity of a compound. acs.org
Synthetic Tractability: The development of robust synthetic methods to access functionalized oxetanes, such as those derived from oxetan-3-one, has made their incorporation into complex molecules more feasible. nih.govnih.gov Compounds like N-methyloxetan-3-amine hydrochloride provide a readily available handle for further chemical modification.
The following table summarizes the impact of incorporating oxetane building blocks on the properties of resulting molecules, as documented in various research findings.
| Property Modified | Effect of Oxetane Incorporation | Rationale |
| Solubility | Generally increased aqueous solubility. acs.orgmdpi.com | The polar nature of the ether linkage and the ability to act as a hydrogen bond acceptor. connectjournals.com |
| Lipophilicity (LogD) | Can be fine-tuned; often used to reduce lipophilicity. acs.org | The polar core of the oxetane ring can counterbalance otherwise nonpolar regions of a molecule. acs.org |
| Metabolic Stability | Often enhanced compared to isosteric groups like gem-dimethyl. mdpi.com | The oxetane ring is generally stable to metabolic degradation pathways. acs.org |
| Molecular Shape | Increased three-dimensionality and sp³ character. acs.org | The inherent puckered conformation of the four-membered ring system. acs.org |
| Basicity of Proximal Amines | The pKa of adjacent amines is reduced. acs.org | The inductive electron-withdrawing effect of the oxetane's oxygen atom. acs.org |
Strategic Integration in Total Synthesis of Natural Products and Synthetically Challenging Molecules
The oxetane ring is a structural feature in several biologically active natural products, making it a key target in total synthesis endeavors. connectjournals.comresearchgate.net The successful synthesis of these molecules often hinges on the strategic and efficient formation of the strained four-membered ether ring. nih.govresearchgate.net
Notable examples of oxetane-containing natural products that have been the subject of total synthesis include:
Paclitaxel (B517696) (Taxol®): A prominent anticancer agent, Taxol features a complex structure that includes an oxetane ring. connectjournals.combeilstein-journals.org The synthesis of Taxol and its analogues has been a significant challenge, with various strategies developed for the construction of the oxetane moiety. connectjournals.com Computational studies suggest the oxetane ring in Taxol acts as a conformational lock, rigidifying the structure for optimal binding to microtubules. acs.org
Merrilactone A: This natural product also contains an oxetane ring, and its total synthesis has been achieved through methods that showcase strategies for forming this strained ring system within a complex molecular framework. connectjournals.com
Oxetanocin A: A nucleoside analogue with antiviral properties, Oxetanocin A features an oxetane ring in place of the furanose sugar. connectjournals.com Its synthesis has been a focus of research due to its interesting biological profile. researchgate.net
Development of Oxetane-Based Monomers for Tailored Polymer Materials
Beyond medicinal chemistry, oxetane derivatives are valuable monomers in materials science for the production of specialized polymers. Polyoxetanes are synthesized via cationic ring-opening polymerization, a process driven by the relief of ring strain (approximately 107 kJ/mol for the unsubstituted oxetane). chemrxiv.org This polymerization method offers several advantages, including low volumetric shrinkage and insensitivity to oxygen, which is a significant benefit in applications like UV-curable coatings. science.gov
Oxetane monomers are designed to create polymers with specific, tailored properties:
High Reactivity: The high ring strain of oxetanes leads to rapid polymerization, making them suitable for applications requiring fast curing times, such as in UV coatings and 3D printing. nih.gov
Low Viscosity: Many oxetane monomers are low-viscosity liquids, which improves their processability and handling in formulations for inks and coatings. nih.gov
Tailorable Properties: By using multifunctional oxetane monomers or by copolymerizing them with other monomers like epoxides or vinyl ethers, the properties of the resulting polymer network can be precisely controlled. science.govwhiterose.ac.uk This allows for the creation of materials with a wide range of thermo-mechanical properties, from flexible coatings to rigid composites. science.gov
A notable example is 3,3'-(oxybis(methylene))bis(3-ethyloxetane) (DOX), a highly reactive multifunctional oxetane monomer that can be cross-linked by UV and electron beam radiation to form robust polymer networks. science.gov The copolymerization of oxetanes with epoxides has been shown to enhance the rate of polymerization, a phenomenon attributed to a "kick-start effect" where the more basic oxetane initiates polymerization more rapidly. science.govwhiterose.ac.uk
The table below details some applications of oxetane-based polymers and the properties imparted by the oxetane monomers.
| Application Area | Key Properties from Oxetane Monomers | Example Monomer Types |
| UV-Curable Coatings | Rapid polymerization, high adhesion, low shrinkage, oxygen insensitivity. science.govnih.gov | Multifunctional oxetanes like DOX. science.gov |
| 3D Printing | Fast curing speeds, good mechanical properties of the cured material. nih.gov | Photo-cationically polymerizable oxetane resins. |
| Adhesives and Sealants | Strong adhesion, controllable curing kinetics. science.gov | Copolymer systems of oxetanes and epoxides. science.gov |
| Toners and Inks | Low viscosity for good flow and application, rapid curing. nih.gov | Various functionalized oxetane monomers. nih.gov |
This compound as a Precursor in Ligand Design and Organocatalysis
This compound serves as a valuable precursor in the synthesis of more complex molecules, particularly in the fields of ligand design and organocatalysis. The core N-methyloxetan-3-amine structure provides a synthetically accessible scaffold that combines the unique steric and electronic properties of the oxetane ring with a reactive secondary amine.
In ligand design , the oxetane-amine framework is attractive for creating novel structures for coordination with metal centers. The nitrogen atom of the amine can act as a coordination site, while the nearby oxetane ring can influence the steric environment around the metal and modulate the electronic properties of the ligand through its inductive effect. acs.org For example, 3-amido oxetanes have been used as precursors to synthesize valuable oxazoline-based bidentate ligands through a mild, catalyzed intramolecular cyclization. nih.gov this compound can be envisioned as a starting material for similar ligands, where the N-methyl group would remain as a key structural feature of the final ligand.
In organocatalysis , chiral amines are a cornerstone of asymmetric synthesis. beilstein-journals.org While specific applications of this compound in organocatalysis are not extensively documented, its structural motifs are present in successful catalyst designs. The secondary amine can be readily converted into a tertiary amine or an amide, which are common functional groups in organocatalysts. The oxetane ring can serve to create a rigid and well-defined chiral environment around the catalytic center, which is crucial for achieving high enantioselectivity. The synthesis of bifunctional organocatalysts often involves the derivatization of amine intermediates, a role for which this compound is well-suited. mdpi.com For instance, amine-derived catalysts are used in Michael additions and other carbon-carbon bond-forming reactions. mdpi.com The hydrochloride salt form ensures stability and ease of handling, with the free base being readily generated for subsequent reactions.
The utility of this compound as a precursor can be summarized as follows:
Versatile Handle: The secondary amine allows for a wide range of synthetic transformations, including acylation, alkylation, and reductive amination, to build more complex structures. nih.govchemrxiv.org
Stereoelectronic Influence: The oxetane ring provides a defined three-dimensional structure and an inductive effect that can influence the reactivity and selectivity of a catalyst or the binding affinity of a ligand. acs.org
Modular Synthesis: It can be used in modular synthetic approaches where the oxetane-amine fragment is introduced to build a library of related ligands or catalysts for screening and optimization. enamine.net
Advanced Analytical Characterization Techniques for N Methyloxetan 3 Amine Hydrochloride and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H, 13C, 15N)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of N-Methyloxetan-3-amine hydrochloride and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within the molecule.
¹H NMR: Proton NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals for the methyl protons, the methylene (B1212753) protons of the oxetane (B1205548) ring, and the proton on the nitrogen atom. The chemical shifts (δ) and coupling constants (J) are key parameters for structural assignment.
¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This technique is crucial for confirming the carbon skeleton. For oxetane derivatives, characteristic shifts are observed for the carbons in the four-membered ring, which are influenced by the ring strain and the electronegativity of the oxygen atom. uni-muenchen.de
¹⁵N NMR: Nitrogen-15 NMR is a powerful, though less commonly used, technique for studying nitrogen-containing compounds. nih.gov It provides direct information about the chemical environment of the nitrogen atom. For this compound and its derivatives, ¹⁵N NMR can help to confirm the presence of the amine functional group and study its electronic environment. mdpi.com The chemical shift range for amine nitrogens typically falls between 50 and 80 ppm. nih.gov
The table below shows representative NMR data for an oxetane derivative, illustrating the type of information obtained from these analyses. uni-muenchen.de
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
| ¹H NMR | 1.81 (s, 3H) | CH₃ |
| 4.52 (d, 2H) | CH₂ | |
| 4.78 (d, 2H) | CH₂ | |
| ¹³C NMR | 20.6 | CH₃ |
| 79.8 | Oxetane Ring CH₂ | |
| 83.4 | Oxetane Ring Quaternary C | |
| ¹⁴N NMR | -46.2 | N/A |
| Data for 3-Nitrato-3-methyloxetane in CDCl₃ |
Advanced Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (e.g., LC-MS, HRMS)
Advanced mass spectrometry techniques are essential for determining the molecular weight and elemental composition of this compound and for studying its fragmentation patterns, which aids in structural confirmation.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. For N-Methyloxetan-3-amine (the free base), the exact mass can be calculated and compared with the experimental value to confirm its identity. The protonated molecule [M+H]⁺ is typically observed in positive ion mode electrospray ionization (ESI).
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is particularly useful for analyzing complex mixtures and for purifying compounds. nih.gov For this compound, LC-MS can be used to assess its purity and to identify any related impurities or degradation products. rjsocmed.com
The following table lists the predicted m/z values for various adducts of the free base, N-methyloxetan-3-amine, which would be detected by HRMS. uni.lu
| Adduct | Calculated m/z |
| [M+H]⁺ | 88.0757 |
| [M+Na]⁺ | 110.0576 |
| [M+NH₄]⁺ | 105.1022 |
| [M+K]⁺ | 126.0316 |
| Predicted m/z values for N-methyloxetan-3-amine (C₄H₉NO) |
Vibrational Spectroscopy for Functional Group Analysis (e.g., Infrared, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying characteristic functional groups. In the IR spectrum of this compound, key absorption bands would be expected for the N-H stretch of the secondary ammonium (B1175870) salt, C-N stretching, C-H stretching of the alkyl groups, and the characteristic C-O-C stretching of the oxetane ring. nist.gov
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum can provide additional information about the carbon skeleton and the oxetane ring vibrations. uni-muenchen.de
The table below summarizes the expected vibrational frequencies for key functional groups in oxetane amine derivatives. uni-muenchen.de
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H (Ammonium Salt) | Stretching | 2400-3200 (broad) |
| C-H (Alkyl) | Stretching | 2850-3000 |
| C-N | Stretching | 1020-1250 |
| C-O-C (Oxetane) | Asymmetric Stretching | 970-985 |
X-ray Crystallography for Precise Solid-State Structural Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, single-crystal X-ray diffraction would provide definitive information on its solid-state conformation, including bond lengths, bond angles, and torsional angles.
This technique would also reveal the details of the crystal packing and the intermolecular interactions, such as the hydrogen bonding between the ammonium group (N-H) and the chloride anion (Cl⁻). researchgate.net While a specific crystal structure for this compound may not be publicly available, analysis of similar amine hydrochloride structures shows that this technique is crucial for understanding the supramolecular assembly in the solid state. researchgate.netresearchgate.net
Chromatographic and Spectroscopic Methods for Purity Assessment and Mixture Analysis
Ensuring the purity of a chemical compound is critical for its use in research and development. A combination of chromatographic and spectroscopic methods is typically employed for this purpose.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. helsinki.fi For this compound, a reversed-phase HPLC method with UV or MS detection can be developed to determine its purity. The retention time is a characteristic property of the compound under specific chromatographic conditions, and the peak area is proportional to its concentration.
Gas Chromatography (GC): GC can also be used for purity assessment, particularly for volatile compounds. The free base, N-Methyloxetan-3-amine, could be analyzed by GC. Often, derivatization is employed to improve the volatility and thermal stability of amines for GC analysis. rsc.org
The combination of these techniques provides a comprehensive profile of the compound, confirming its identity, structure, and purity, which is essential for any further scientific investigation.
Medicinal Chemistry Research Applications of Oxetane Containing Compounds
Oxetane (B1205548) Motif as a Strategic Bioisostere in Rational Drug Design
The oxetane ring is frequently employed as a replacement for two common functional groups in drug candidates: the gem-dimethyl group and the carbonyl group. acs.orgacs.org
gem-Dimethyl Group Replacement : Gem-dimethyl groups are often introduced to block sites of metabolic oxidation, but this typically increases the molecule's lipophilicity, which can negatively impact its pharmacokinetic properties. acs.org The oxetane moiety offers a solution by occupying a similar molecular volume as the gem-dimethyl group but with significantly higher polarity. acs.orgnih.gov This substitution can maintain or improve metabolic stability while reducing lipophilicity. nih.govacs.org
Carbonyl Group Replacement : The oxetane group serves as an effective bioisostere for the carbonyl group due to its comparable dipole moment, similar spatial orientation of oxygen lone pairs, and its ability to act as a hydrogen bond acceptor. nih.govnih.gov In fact, oxetanes are more effective hydrogen-bond acceptors than most carbonyl groups found in ketones, aldehydes, and esters. acs.orgmdpi.com This substitution can be particularly advantageous for circumventing degradation pathways specific to carbonyls and for accessing novel intellectual property space. nih.gov Pioneering work by Carreira and collaborators demonstrated that replacing a carbonyl with an oxetane can enhance metabolic stability. acs.orgmdpi.com
The incorporation of an oxetane ring can profoundly and beneficially alter the physicochemical properties of a lead compound. acs.orgnih.govresearchgate.net
Polarity and Lipophilicity : As a small, polar heterocycle, the oxetane ring can decrease lipophilicity (logP/logD) and often increase aqueous solubility when it replaces less polar groups like the gem-dimethyl moiety. researchgate.netacs.org This modulation of polarity is a key strategy for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Three-Dimensionality : In the drive to move away from "flat" molecules, the sp³-rich, puckered structure of the oxetane ring introduces valuable three-dimensionality to a compound. nih.govnih.gov This can lead to improved target selectivity and better pharmacokinetic properties, a concept often referred to as "escaping flatland" in medicinal chemistry. nih.gov The increased 3D character can also provide access to previously unexplored chemical space. nih.gov
Basicity of Proximal Amines : The oxetane ring exerts a strong, electron-withdrawing inductive effect. acs.orgacs.org This property is strategically used to modulate the pKa of nearby amine groups. Placing an oxetane ring adjacent (alpha) to an amine can significantly reduce its basicity. For instance, studies have shown that an oxetane can lower the pKaH of a vicinal amine by as much as 2.7 units. nih.gov This attenuation of basicity is crucial for reducing off-target effects, such as hERG channel inhibition, and for improving cell permeability and oral bioavailability. nih.gov
Table 1: Impact of Oxetane Bioisosteric Replacement on Physicochemical Properties
| Original Functional Group | Oxetane Replacement Benefit | Key Physicochemical Changes |
|---|---|---|
| gem-Dimethyl | Blocks metabolism without increasing lipophilicity | Decreased logP, potentially increased solubility. researchgate.netacs.org |
| Carbonyl | Improves metabolic stability, maintains H-bonding | Increased stability, comparable H-bond acceptance. acs.orgmdpi.com |
| N/A (Pendant Group) | Modulates basicity of proximal amines | Significant reduction in pKa. nih.govacs.org |
| N/A (Pendant Group) | Increases three-dimensionality | Improved spatial arrangement, potential for enhanced selectivity. nih.govnih.gov |
Modulating Metabolic Stability and Pharmacokinetic Profiles Through Oxetane Incorporation
A primary driver for the adoption of oxetanes in drug discovery is their ability to enhance metabolic stability and improve pharmacokinetic (PK) profiles. acs.orgnih.gov Metabolically vulnerable sites in a drug candidate, often methylene (B1212753) groups, can be shielded by replacing them with or attaching an oxetane. nih.gov
Structure-Activity Relationship (SAR) Studies of Oxetane-Containing Compounds
The systematic introduction of the oxetane motif is a powerful tactic in structure-activity relationship (SAR) studies to fine-tune a compound's biological activity and drug-like properties. acs.orgnih.gov In many drug discovery campaigns, the oxetane ring is introduced at later stages to remedy issues like poor solubility, high metabolic clearance, or undesirable basicity without compromising potency. acs.orgnih.gov
For instance, in the development of respiratory syncytial virus (RSV) polymerase inhibitors, an oxetane was introduced as a small polar group, which increased potency while not negatively affecting the LogD or other properties like clearance. acs.org Another study on indole (B1671886) analogues found that replacing a ketone with an oxetane functional group expanded the SAR knowledge for that class of molecules. nih.gov The predictable effects of the oxetane on physicochemical properties allow medicinal chemists to systematically optimize multiple parameters simultaneously, such as improving metabolic stability while maintaining or enhancing target engagement. nih.gov
Rational Design of Oxetane Scaffolds for Specific Biological Target Interactions
The unique structural and electronic features of the oxetane ring make it a valuable building block for the rational design of ligands that can form specific and favorable interactions with biological targets. acs.orgmdpi.com Its ability to act as a hydrogen bond acceptor, coupled with its defined three-dimensional shape, allows it to be precisely positioned within a binding pocket to engage with key residues. acs.orgmdpi.com
The conformational rigidity imparted by the oxetane ring can also be advantageous. In the natural product paclitaxel (B517696) (Taxol), the oxetane ring is thought to act as a "conformational lock," pre-organizing the molecule into its bioactive conformation for binding to microtubules. acs.orgnih.gov This principle is applied in rational drug design, where the oxetane scaffold can be used to create more rigid analogues of flexible molecules, thereby reducing the entropic penalty of binding and potentially increasing potency and selectivity. nih.gov
The novelty of the oxetane motif in many molecular scaffolds allows for the exploration of new and underexplored chemical space. nih.govacs.org By providing access to unique combinations of shape, polarity, and functionality, oxetane-containing building blocks enable the synthesis of compound libraries with greater structural diversity and three-dimensionality. nih.govchemrxiv.org This expansion of accessible chemical space increases the probability of discovering novel hits against challenging biological targets that may not be effectively modulated by more conventional, flatter molecules. nih.govmdpi.com The increasing commercial availability and novel synthetic methodologies for creating diverse oxetane derivatives continue to fuel their use in exploring new frontiers in drug discovery. acs.orgchemrxiv.org
Preclinical Research on Derivatives Targeting Specific Biological Pathways (e.g., kappa opioid receptors, antimicrobial, anticancer pathways)
The incorporation of the oxetane motif, particularly derivatives stemming from precursors like N-methyloxetan-3-amine, is a strategic approach in modern medicinal chemistry to enhance the pharmacological properties of new chemical entities. The unique structural and physicochemical characteristics of the oxetane ring—such as its polarity, three-dimensionality, and ability to act as a hydrogen bond acceptor—are leveraged to improve metabolic stability, aqueous solubility, and target engagement. acs.org Preclinical research has explored the synthesis of novel derivatives for evaluation against various biological targets, leading to promising findings in anticancer and antimicrobial pathways.
Anticancer Pathways
In the pursuit of novel anticancer agents, the oxetane functional group has been investigated as a bioisostere for other moieties, such as ketones, to expand structure-activity relationship (SAR) knowledge and improve cytotoxic potency. nih.gov
One area of research has focused on the development of oxetane-containing indole analogues. nih.gov In a specific study, a series of new indole-based molecules were synthesized by installing an oxetane ring at the 3-position of a 2-aryl-indole system. nih.govnih.gov This was achieved through a Friedel–Crafts alkylation using an oxetane-containing tertiary alcohol as a key building block. nih.gov The resulting compounds were evaluated for their antiproliferative activity against several human cancer cell lines. nih.govnih.gov
Several of the synthesized analogues demonstrated potent cytotoxicity, with GI₅₀ values in the micromolar range against human breast cancer (MCF-7 and MDA-MB-231) and pancreatic cancer (PANC-1) cell lines. nih.gov Notably, while the parent compounds in this chemical class were known inhibitors of tubulin polymerization, the new oxetane-containing derivatives were found to be ineffective in this regard, suggesting their cytotoxic effects may arise from an alternative biological mechanism that is the subject of ongoing investigation. nih.gov
| Compound | Target Cell Line | Activity (GI₅₀) |
|---|---|---|
| 5c | MCF-7 (Breast) | 0.47 ± 0.02 µM |
| 5c | MDA-MB-231 (Breast) | 0.59 ± 0.02 µM |
| 5c | PANC-1 (Pancreatic) | 0.50 ± 0.01 µM |
| 5h | MCF-7 (Breast) | 0.55 ± 0.03 µM |
| 5h | MDA-MB-231 (Breast) | 0.62 ± 0.01 µM |
| 5h | PANC-1 (Pancreatic) | 0.52 ± 0.01 µM |
| 5k | MCF-7 (Breast) | 0.63 ± 0.04 µM |
| 5k | MDA-MB-231 (Breast) | 0.72 ± 0.02 µM |
| 5k | PANC-1 (Pancreatic) | 0.60 ± 0.02 µM |
Antimicrobial Pathways
The oxetane ring has also been incorporated into scaffolds known for their antimicrobial properties to explore new chemical space and identify novel antibacterial and antifungal agents. nih.gov Research in this area has led to the synthesis of hybrid molecules combining the oxetane moiety with other pharmacophores, such as quinoline. nih.govacs.org
A series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives were synthesized and evaluated for their in vitro antimicrobial activity. nih.gov The compounds were tested against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. acs.org
The results indicated that several of the oxetanyl-quinoline derivatives displayed significant antimicrobial activity. nih.gov Structure-activity relationship analysis revealed that the nature of the substituent on the benzyloxy group at the 3-position of the oxetane ring played a key role in the observed activity. acs.org For instance, the derivative with an unsubstituted benzyloxy group (compound 9a) showed good activity against P. mirabilis, B. subtilis, and A. niger. acs.org The introduction of a 4-bromobenzyloxy group (compound 9b) resulted in a twofold decrease in activity against P. mirabilis. acs.org
| Compound | Target Organism | Activity (MIC) |
|---|---|---|
| 9a | P. mirabilis (Gram-negative) | 31.25 µM |
| 9a | B. subtilis (Gram-positive) | 31.25 µM |
| 9a | A. niger (Fungus) | 31.25 µM |
| 9b | P. mirabilis (Gram-negative) | 62.5 µM |
| 9c | P. mirabilis (Gram-negative) | 62.5 µM |
| 9d | P. mirabilis (Gram-negative) | 62.5 µM |
| 9e | P. mirabilis (Gram-negative) | 62.5 µM |
| 9f | P. mirabilis (Gram-negative) | 31.25 µM |
| 9f | A. niger (Fungus) | 31.25 µM |
| 9h | P. mirabilis (Gram-negative) | 62.5 µM |
Q & A
Q. Table 1: Analytical Parameters for this compound
| Method | Column/Probe | Mobile Phase/Deuterated Solvent | Key Peaks/Parameters |
|---|---|---|---|
| HPLC | C18 (150 mm × 4.6 mm) | 0.03 M KH2PO4:MeOH (70:30) | Retention time: ~5–7 min |
| NMR | DMSO-d6 | - | δ 2.54 (s, CH3), 3.79 (s, OCH3), 9.00 (brs, NH) |
Advanced: How can researchers resolve contradictions in the stability data of this compound under varying storage conditions?
Answer:
Stability discrepancies often arise from humidity, temperature, or light exposure. A systematic approach includes:
Stress Testing : Expose the compound to 40°C/75% RH (ICH Q1A guidelines) for 14 days and monitor degradation via HPLC. Compare results with analogs like 3-Chloro-N-methylpropan-1-amine hydrochloride, which shows hygroscopicity-induced instability .
Light Sensitivity : Use amber vials and assess photodegradation under ICH Q1B conditions. For example, Fluoxetine hydrochloride (structurally similar arylalkylamine) degrades by 5–10% under UV light .
Data Reconciliation : Apply multivariate analysis (e.g., PCA) to correlate degradation pathways with environmental factors.
Q. Table 2: Stability Profile Under Stress Conditions
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
PPE : Wear nitrile gloves, lab coats, and safety goggles. Use N95 masks if airborne particles are generated during weighing .
Ventilation : Conduct syntheses in fume hoods to avoid inhalation of hydrochloride vapors, as required for similar amines like 3-trifluoromethyl-N-ethylamphetamine hydrochloride .
Waste Disposal : Collect residues in sealed containers for incineration by licensed hazardous waste handlers .
Advanced: How can computational modeling guide the optimization of this compound’s reactivity in nucleophilic substitutions?
Answer:
DFT Calculations : Use Gaussian or ORCA to model the oxetan ring’s strain energy and predict regioselectivity in ring-opening reactions. Compare with 3-methoxy-N-methyloxetan-3-amine derivatives, where steric hindrance reduces reactivity .
Molecular Dynamics : Simulate solvation effects (e.g., in DMF or THF) to identify solvents that stabilize transition states.
SAR Analysis : Correlate substituent effects (e.g., methyl vs. difluoromethyl groups) with reaction yields using QSAR models .
Basic: What synthetic routes are validated for this compound?
Answer:
A two-step synthesis is common:
Oxetan Formation : React 3-aminooxetane with methyl iodide in THF under N2.
Hydrochloride Salt Formation : Add HCl/dioxane (4 eq.) to the free base, stir for 1 hr, and concentrate under vacuum. Yields ≥90% are achievable, as shown in analogous syntheses of methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride .
Advanced: How do structural modifications (e.g., fluorination) of the oxetan ring impact the compound’s bioactivity?
Answer:
Fluorination at the 3-position increases metabolic stability but reduces solubility. For example:
- 3-Fluoro Deschloroketamine hydrochloride shows a 20% longer plasma half-life than non-fluorinated analogs .
- 3-(Difluoromethyl)-N-methyloxetan-3-amine exhibits logP 1.2 vs. 0.8 for the parent compound, impacting membrane permeability .
Q. Table 3: Impact of Substituents on Physicochemical Properties
| Substituent | logP | Solubility (mg/mL) | Metabolic Stability (t1/2) |
|---|---|---|---|
| -H | 0.8 | 25.4 | 2.1 hr |
| -F | 1.0 | 18.7 | 2.5 hr |
| -CF3 | 1.5 | 10.2 | 3.0 hr |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
